(S)-1-(2,4-Dichlorophenyl)ethanamine

Asymmetric Synthesis Chiral Purity Process Chemistry

(S)-1-(2,4-Dichlorophenyl)ethanamine (CAS 133492-69-0) is a chiral primary amine belonging to the 1-arylethylamine class, characterized by a single stereogenic center at the alpha-carbon of the ethylamine chain. It exists as the (S)-enantiomer of the 1-(2,4-dichlorophenyl)ethanamine pair, with the opposite (R)-enantiomer registered under CAS 133773-29-2 and the racemate under CAS 89981-75-9.

Molecular Formula C8H9Cl2N
Molecular Weight 190.07 g/mol
CAS No. 133492-69-0
Cat. No. B149255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2,4-Dichlorophenyl)ethanamine
CAS133492-69-0
Molecular FormulaC8H9Cl2N
Molecular Weight190.07 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1)Cl)Cl)N
InChIInChI=1S/C8H9Cl2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m0/s1
InChIKeyOUVZHZAOWDHBOU-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (S)-1-(2,4-Dichlorophenyl)ethanamine (CAS 133492-69-0) - Key Properties for Scientific Buyers


(S)-1-(2,4-Dichlorophenyl)ethanamine (CAS 133492-69-0) is a chiral primary amine belonging to the 1-arylethylamine class, characterized by a single stereogenic center at the alpha-carbon of the ethylamine chain . It exists as the (S)-enantiomer of the 1-(2,4-dichlorophenyl)ethanamine pair, with the opposite (R)-enantiomer registered under CAS 133773-29-2 and the racemate under CAS 89981-75-9 . Its core utility in scientific and industrial settings is fundamentally tied to its stereochemical identity, serving as a chiral building block, a resolving agent, or an intermediate in the synthesis of enantiopure pharmaceuticals and agrochemicals .

Why Generic Substitution is Not Advisable for (S)-1-(2,4-Dichlorophenyl)ethanamine (CAS 133492-69-0)


Interchanging (S)-1-(2,4-dichlorophenyl)ethanamine with its (R)-enantiomer, racemate, or even a regioisomeric analog like 3,4-dichlorophenyl variant is chemically risky without rigorous validation. The (S)- and (R)-forms can act as mutual impurities, instigating eutectic or solid-solution behavior that undermines crystallinity and physical stability, which is critical when the compound is used as a resolving agent [1]. When employed as an intermediate, the incorrect enantiomer leads to the formation of a diastereomer rather than the target enantiomer, often resulting in a biologically inactive or antagonistic product, fundamentally altering downstream synthetic yield, purity profiles, and pharmacological outcomes .

Quantitative Performance and Purity Differentiation Guide for (S)-1-(2,4-Dichlorophenyl)ethanamine (CAS 133492-69-0)


Chiral Purity: Enantiomeric Excess (ee) of Synthesized (S)-1-(2,4-Dichlorophenyl)ethanamine vs. Industrial Resolution Methods

A patent-validated synthetic route for the (S)-enantiomer (as an intermediate to the (R)-form) demonstrates a capability to achieve significantly higher enantiomeric excess (ee) than traditional racemic resolution methods. The novel asymmetric synthesis route yields the chiral amine with an ee value of 97%, compared to a resolution yield of only about 35% for classical methods using S-mandelic acid [1]. This data suggests that procuring (S)-1-(2,4-dichlorophenyl)ethanamine synthesized via modern asymmetric methods provides a substantial purity advantage over material sourced from traditional resolution-based suppliers.

Asymmetric Synthesis Chiral Purity Process Chemistry

Chemical Purity and Storage Consistency: (S)-Enantiomer vs. Racemate

Commercial specifications consistently show that the (S)-enantiomer (CAS 133492-69-0) is supplied at a standard minimum chemical purity of 95-97%, similar to the racemate (CAS 89981-75-9, purity >98%) . However, the (S)-enantiomer's documented storage condition of 2-8°C and protection from light , in contrast to the racemate's room temperature storage , indicates a greater inherent sensitivity that requires careful cold-chain management. This stability profile directly impacts the use-case for the enantiopure form as a long-term stable chiral resolving agent.

Analytical Chemistry Material Specification Procurement

Functional Differentiation: (S)-Enantiomer as a Resolving Agent via Diastereomeric Salt Formation

The (S)-enantiomer of 1-(2,4-dichlorophenyl)ethanamine is specifically claimed as a useful optical resolving agent when paired with a chiral carboxylic acid, such as D-aspartic acid, to afford the S-(-) enantiomer . This is in direct functional opposition to the (R)-enantiomer, which is produced with L-aspartic acid . Research on the mechanism of chiral discrimination in 1-arylethylamines has shown that the presence of electron-withdrawing chlorine substituents enhances the positive charge on the aromatic ring's meta-hydrogens, which is favorable for forming stabilizing CH⋯π interactions in the less-soluble diastereomeric salt crystals [1]. This implies that the 2,4-dichloro substitution pattern, specifically in its enantiopure (S)-form, can offer more efficient resolution compared to non-chlorinated or electron-donating group-substituted analogs.

Chiral Resolution Diastereomeric Crystallization Resolving Agent

Recommended Application Scenarios for (S)-1-(2,4-Dichlorophenyl)ethanamine (CAS 133492-69-0) Based on Evidence


Asymmetric Synthesis of Agrochemical Intermediates Requiring High Enantiopurity

The (S)-1-(2,4-dichlorophenyl)ethanamine is a preferred starting material for synthesizing optically active plant disease control agents, as explicitly claimed in Sumitomo Chemical's patent . Its 97% ee level, achievable through modern asymmetric synthesis routes, provides a superior foundation for building chiral agrochemicals compared to lower-ee material or the racemate, reducing downstream diastereomer purification burden [1].

Chiral Resolving Agent for Carboxylic Acids and Amino Acids

This compound functions as a chiral base in diastereomeric salt resolution. The (S)-enantiomer, when paired with an appropriate chiral acid like D-aspartic acid, yields specific enantiomers of target acids . The 2,4-dichloro substitution is theoretically more effective than non-substituted or electron-donating analogs due to enhanced CH⋯π interactions, making it a strategically sound choice for resolving electron-rich chiral acids [2].

Synthesis of Enantiopure Pharmaceutical Building Blocks

As a chiral amine building block, the (S)-enantiomer is essential for constructing diastereomerically pure pharmaceutical intermediates. A representative use is its role as a key intermediate in a patent route: the (S)-alcohol precursor, derived from the same asymmetric reduction used for the amine, is achieved with 100% yield and 97% ee, demonstrating the reliability of the chiral synthesis platform for this scaffold [1].

Reference Standard for Chiral Analytical Method Development

The distinct (S)-enantiomer, with a known specific rotation and characteristic elution profile on chiral HPLC columns, is an indispensable reference standard for developing and validating enantiomeric purity methods for 1-arylethylamine-containing substances [1]. Its well-defined storage conditions (2-8°C, protected from light) are critical for maintaining its integrity as a certified reference material .

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